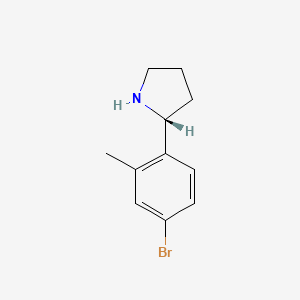
(R)-2-(4-Bromo-2-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Bromo-2-methylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-bromo-2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-2-methylphenyl)pyrrolidine typically involves the reaction of ®-pyrrolidine with 4-bromo-2-methylbenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for ®-2-(4-Bromo-2-methylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Bromo-2-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The aromatic ring can be reduced to form a cyclohexyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include ®-2-(4-azido-2-methylphenyl)pyrrolidine, ®-2-(4-thio-2-methylphenyl)pyrrolidine, and ®-2-(4-alkoxy-2-methylphenyl)pyrrolidine.
Oxidation Reactions: Products include ®-2-(4-carboxy-2-methylphenyl)pyrrolidine and ®-2-(4-formyl-2-methylphenyl)pyrrolidine.
Reduction Reactions: Products include ®-2-(4-cyclohexyl-2-methylphenyl)pyrrolidine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(4-Bromo-2-methylphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, ®-2-(4-Bromo-2-methylphenyl)pyrrolidine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic devices.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Bromo-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and aromatic substituents allow it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(4-Chloro-2-methylphenyl)pyrrolidine
- ®-2-(4-Fluoro-2-methylphenyl)pyrrolidine
- ®-2-(4-Iodo-2-methylphenyl)pyrrolidine
Uniqueness
®-2-(4-Bromo-2-methylphenyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
(2R)-2-(4-bromo-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
Clave InChI |
BTLJWDAPMQIDAD-LLVKDONJSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Br)[C@H]2CCCN2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
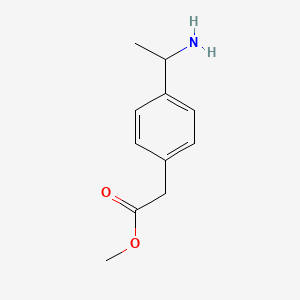
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)



![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)
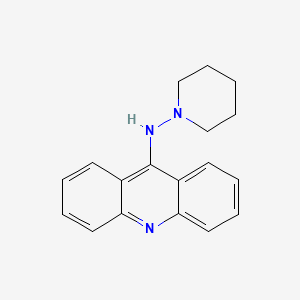
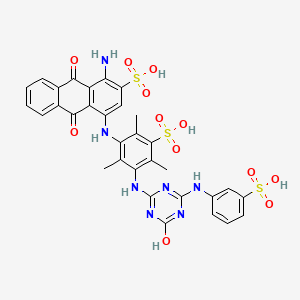
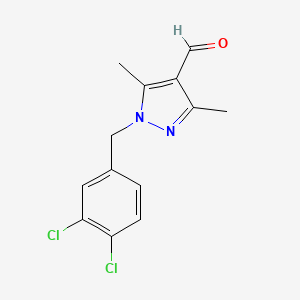
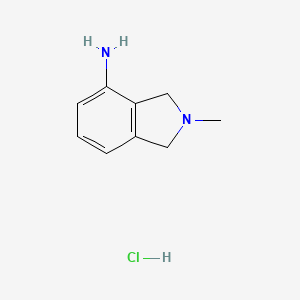
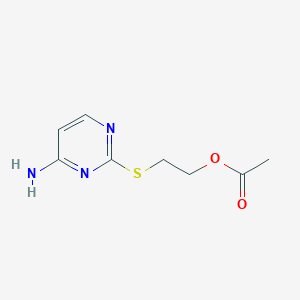
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
